2-chloro-N-{[5-(4-chlorophenyl)furan-2-yl]methyl}-N-methylacetamide
Description
2-Chloro-N-{[5-(4-chlorophenyl)furan-2-yl]methyl}-N-methylacetamide is a chloroacetamide derivative featuring a furan ring substituted with a 4-chlorophenyl group and an N-methylacetamide side chain. Its molecular formula is C₁₄H₁₃Cl₂NO₂, with a molecular weight of 298.17 g/mol. The compound is structurally characterized by:
- A chloroacetamide core (Cl-CH₂-C=O-NR₂), which is common in agrochemicals and pharmaceuticals.
- An N-methyl group, which may enhance lipophilicity and metabolic stability compared to non-methylated analogs .
Properties
IUPAC Name |
2-chloro-N-[[5-(4-chlorophenyl)furan-2-yl]methyl]-N-methylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13Cl2NO2/c1-17(14(18)8-15)9-12-6-7-13(19-12)10-2-4-11(16)5-3-10/h2-7H,8-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQGJQPJILYDHCL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=C(O1)C2=CC=C(C=C2)Cl)C(=O)CCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13Cl2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-{[5-(4-chlorophenyl)furan-2-yl]methyl}-N-methylacetamide typically involves the following steps:
Formation of the furan ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the chlorophenyl group: The chlorophenyl group is introduced via electrophilic aromatic substitution reactions.
Formation of the acetamide moiety: The acetamide group is formed by reacting the intermediate with acetic anhydride or acetyl chloride in the presence of a base such as pyridine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-{[5-(4-chlorophenyl)furan-2-yl]methyl}-N-methylacetamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The chlorophenyl group can be reduced to a phenyl group.
Substitution: The chlorine atoms can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).
Major Products
Oxidation: Furanones and other oxygenated derivatives.
Reduction: Phenyl derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
The compound has been studied for its antitumor and antimicrobial properties.
-
Antitumor Activity :
- Research indicates that derivatives of similar compounds exhibit significant antitumor effects. For instance, a study on rhodanine-furan conjugates found that compounds with furan and chlorophenyl groups demonstrated potent activity against various cancer cell lines, suggesting that 2-chloro-N-{[5-(4-chlorophenyl)furan-2-yl]methyl}-N-methylacetamide could have similar properties due to its structural components .
- The compound's structural similarity to known antitumor agents positions it as a candidate for further investigation in cancer therapy.
- Antimicrobial Activity :
Case Studies and Research Findings
-
Cancer Research :
- A study highlighted the synthesis and evaluation of various substituted benzamide derivatives for their anticancer properties. Compounds with similar structural motifs have shown promising results in inhibiting tumor growth and angiogenesis, which could be extrapolated to assess the efficacy of 2-chloro-N-{[5-(4-chlorophenyl)furan-2-yl]methyl}-N-methylacetamide in preclinical models .
-
Antidiabetic Agents :
- Another study focused on the synthesis of benzamide derivatives as antidiabetic agents. Although not directly related to 2-chloro-N-{[5-(4-chlorophenyl)furan-2-yl]methyl}-N-methylacetamide, it demonstrates the broader applicability of benzamide structures in drug development for metabolic disorders .
Mechanism of Action
The mechanism of action of 2-chloro-N-{[5-(4-chlorophenyl)furan-2-yl]methyl}-N-methylacetamide would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The furan ring and chlorophenyl group could play key roles in these interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Chloroacetamide Derivatives
(a) 2-Chloro-N-{[5-(4-chlorophenyl)furan-2-yl]methyl}acetamide ()
- Formula: C₁₃H₁₁Cl₂NO₂.
- Molecular Weight : 284.13 g/mol.
- Key Difference : Lacks the N-methyl group, reducing steric hindrance and lipophilicity.
- Applications : Serves as a building block in organic synthesis. Its methylated counterpart (target compound) may exhibit improved membrane permeability due to the N-methyl substitution .
(b) N-(4-Chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide ()
- Formula : C₉H₉ClN₂O₅S.
- Key Features : Contains a sulfonyl group and nitro substituent, enhancing electrophilicity and reactivity.
- Structural Contrast : The nitro and sulfonyl groups differentiate it from the target compound, which has a furan ring. Such substitutions are critical in sulfur-containing heterocycles for biological activity .
(c) Herbicidal Chloroacetamides (e.g., Alachlor, Pretilachlor) ()
- Examples: Alachlor: C₁₄H₂₀ClNO₂. Pretilachlor: C₁₇H₂₆ClNO₂.
- Key Differences : Bulky alkyl/aryl groups (e.g., methoxymethyl, diethylphenyl) enhance herbicidal activity but reduce selectivity compared to the target compound’s furan-chlorophenyl system.
- Applications: Widely used as pre-emergent herbicides. The target compound’s furan moiety may offer novel modes of action .
Furan-Containing Analogs
(a) Thiazolyl Hydrazone Derivatives ()
- Example : 2-[2-((5-(4-Chloro-2-nitrophenyl)furan-2-yl)methylene)hydrazinyl]-4-(4-chlorophenyl)thiazole.
- Activity : Anticandidal (MIC = 250 µg/mL) and anticancer (IC₅₀ = 125 µg/mL against MCF-7 cells).
- Comparison : The thiazole-hydrazone scaffold differs from the target compound’s acetamide core but shares the 5-(4-chlorophenyl)furan group, suggesting that this moiety contributes to bioactivity .
(b) Coumarin-Furan Hybrids ()
- Example : 3,3'-[(5-(4-Chlorophenyl)furan-2-yl)methylene]bis(4-hydroxy-2H-chromen-2-one) (6a).
- Properties : Melting point 265–269°C; synthesized via classical heating or microwave methods.
- Contrast : The bis-coumarin structure lacks the acetamide chain but retains the chlorophenyl-furan unit, highlighting its role in stabilizing crystalline packing .
(c) Benzothiazole Derivatives ()
- Example: 2-[5-(4-Chlorophenyl)furan-2-yl]-6-N-isopropilamidinobenzothiazole hydrochloride (Compound 8).
- Features : Combines benzothiazole and amidine groups with the chlorophenyl-furan system.
- Comparison : The amidine group may enhance DNA intercalation, whereas the target compound’s acetamide chain could favor different biological targets .
(b) Physicochemical Properties
Tables
Table 1: Structural and Functional Comparison of Selected Analogs
Table 2: Physicochemical Properties
Biological Activity
2-chloro-N-{[5-(4-chlorophenyl)furan-2-yl]methyl}-N-methylacetamide is a synthetic compound that has garnered attention due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The compound can be structurally represented as follows:
- Chemical Formula : CHClN\O
- Molecular Weight : 251.69 g/mol
Structural Features
- Chlorine Substituent : The presence of chlorine atoms may influence the compound's lipophilicity and reactivity.
- Furan Ring : This heterocyclic structure is known for its diverse biological activities.
The biological activity of 2-chloro-N-{[5-(4-chlorophenyl)furan-2-yl]methyl}-N-methylacetamide has been linked to various mechanisms:
- Antitumor Activity : Preliminary studies indicate that this compound exhibits cytotoxic effects against various cancer cell lines. The presence of the furan moiety is often associated with enhanced antitumor properties.
- Inhibition of Protein Synthesis : Similar compounds have shown the ability to inhibit protein synthesis, which could lead to apoptosis in cancer cells.
Case Studies and Research Findings
- Anticancer Studies : In a study evaluating the cytotoxic effects of related compounds, it was found that derivatives with similar structures exhibited significant inhibition of tumor cell proliferation. The mechanism was attributed to the disruption of cellular processes involved in growth regulation.
- Neuroprotective Effects : Research indicates that certain derivatives may possess neuroprotective properties, potentially beneficial in neurodegenerative diseases. This effect is hypothesized to be linked to the modulation of oxidative stress pathways.
- Analgesic Activity : Some studies suggest that compounds within this class may exhibit analgesic properties, making them candidates for pain management therapies.
Comparative Biological Activity Table
Q & A
Q. What synthetic routes are recommended for 2-chloro-N-{[5-(4-chlorophenyl)furan-2-yl]methyl}-N-methylacetamide, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. A microwave-assisted approach (80–100°C, 1.5–2 hours) using acetone as a solvent and potassium carbonate as a base achieves ~70% yield, while classical heating (reflux in ethanol, 50–70 hours) yields ~60–68% . Optimizing stoichiometry (1:1 molar ratio of furan precursor to 2-chloro-N-methylacetamide) and solvent polarity improves regioselectivity. For example, polar aprotic solvents (DMF, DMSO) enhance reaction rates but may require rigorous purification to remove byproducts .
Table 1 : Comparison of Synthesis Methods
| Method | Temperature (°C) | Time (h) | Yield (%) | Key Reagents |
|---|---|---|---|---|
| Microwave-assisted | 80–100 | 1.5–2 | 68–70 | K₂CO₃, acetone |
| Classical heating | Reflux (78) | 50–70 | 50–60 | Ethanol, triethylamine |
Q. How is the compound structurally characterized, and what analytical techniques are critical?
- Methodological Answer :
- X-ray crystallography confirms the planar furan ring and spatial orientation of chloro substituents, with torsion angles (e.g., O1–N1–C3–C2 = -16.7°) indicating nitro group distortion .
- ¹H/¹³C NMR identifies key signals: furan protons (δ 6.8–7.2 ppm), methyl groups (δ 2.3–3.1 ppm), and acetamide carbonyl (δ 168–170 ppm) .
- IR spectroscopy detects C=O stretches (~1650–1680 cm⁻¹) and C–Cl vibrations (~550–750 cm⁻¹) .
Q. What safety protocols are essential when handling this compound?
- Methodological Answer :
- Use PPE (nitrile gloves, lab coat, sealed goggles) to prevent dermal/ocular exposure.
- Conduct reactions in a fume hood to mitigate inhalation risks from volatile byproducts (e.g., HCl gas) .
- Dispose of waste via neutralization (e.g., 10% sodium bicarbonate) followed by incineration at >1000°C to degrade chlorinated residues .
Advanced Research Questions
Q. How can computational modeling predict biological targets, and what experimental validation is required?
- Methodological Answer :
- Molecular docking (AutoDock Vina, Glide) identifies potential targets (e.g., fungal CYP51 or bacterial enoyl-ACP reductase) by assessing binding affinity (ΔG ≤ -8 kcal/mol) and pose stability .
- MD simulations (GROMACS, 100 ns) validate target engagement by analyzing RMSD (<2 Å) and hydrogen bond persistence (>50% simulation time) .
- Validate predictions via enzyme inhibition assays (IC₅₀) and MIC testing against pathogens like Candida albicans or Staphylococcus aureus .
Q. What strategies resolve contradictions in reported biological activity data across studies?
- Methodological Answer :
- Standardize assay conditions : Use identical strains (ATCC-certified), media (e.g., Mueller-Hinton agar), and inoculum sizes (1–5 × 10⁵ CFU/mL) to minimize variability .
- Dose-response analysis : Compare EC₅₀ values under varying pH (5–8) and temperature (25–37°C) to assess environmental sensitivity .
- Metabolite profiling (LC-MS/MS) identifies degradation products that may alter activity in long-term assays .
Q. How do substituents on the furan ring modulate biological activity?
- Methodological Answer :
- Electron-withdrawing groups (e.g., -NO₂ at the 4-position) enhance antifungal activity (MIC = 2–4 µg/mL) by increasing electrophilicity and membrane penetration .
- Lipophilic substituents (e.g., -CF₃) improve logP (2.8–3.5) and blood-brain barrier permeability in CNS-targeted studies .
- Steric effects : Bulky groups (e.g., -I) at the 5-position reduce activity by hindering target binding (ΔIC₅₀ = +15–20%) .
Table 2 : Substituent-Activity Relationships (SAR)
| Substituent (Position) | logP | MIC (µg/mL, C. albicans) | Target Binding Affinity (ΔG, kcal/mol) |
|---|---|---|---|
| -H (Baseline) | 2.1 | 16 | -7.2 |
| -NO₂ (4) | 2.8 | 4 | -8.5 |
| -CF₃ (4) | 3.5 | 8 | -7.9 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
